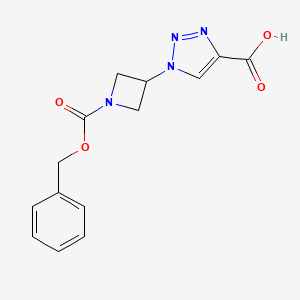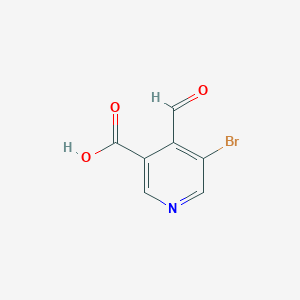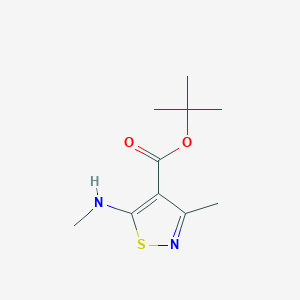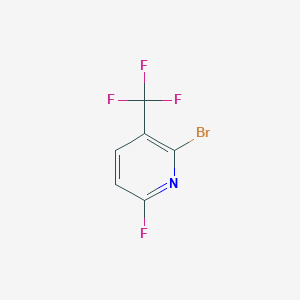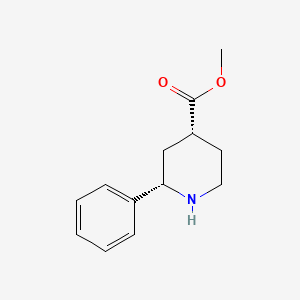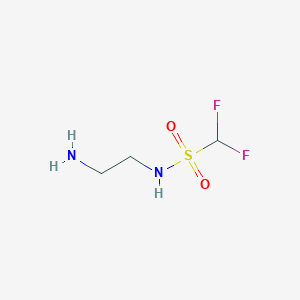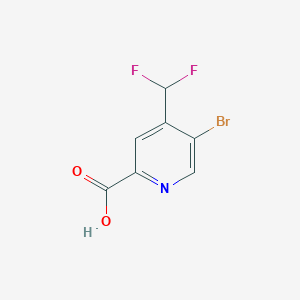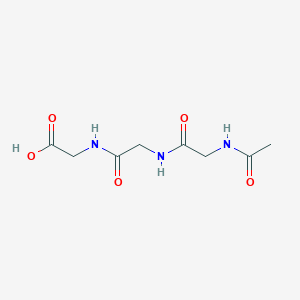
N-acetylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetylglycylglycylglycine is a peptide compound composed of three glycine residues and an acetyl group attached to the N-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetylglycylglycylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine residues are protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Coupling Reactions: The protected glycine residues are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-acetylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of individual amino acids.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized peptides.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and its derivatives.
Oxidation: Oxidized peptides with modified side chains.
Substitution: Peptides with different acyl groups at the N-terminus.
Aplicaciones Científicas De Investigación
N-acetylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-acetylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-acetylglycine: A simpler compound with a single glycine residue.
N-acetylglycylglycine: Contains two glycine residues.
N-acetylglycylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-acetylglycylglycylglycine is unique due to its specific sequence of three glycine residues and an acetyl group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Propiedades
Número CAS |
52773-70-3 |
|---|---|
Fórmula molecular |
C8H13N3O5 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16) |
Clave InChI |
VCMVXKBVNGLKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


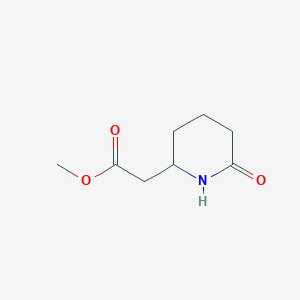


![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)


